molecular formula C23H25ClN2OS B2423359 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-07-4

2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2423359
CAS No.: 1351649-07-4
M. Wt: 412.98
InChI Key: IQTGEZXWEOXAKF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a piperazine ring, a thiophene ring, and an ethanone group. It also includes a hydrochloride, indicating it’s a hydrochloride salt .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrochloride could make the compound soluble in water .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, closely related to 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride, have been synthesized and demonstrated significant anticancer activities. Specifically, certain compounds within this series have shown promising antiproliferative effects against MCF-7 breast cancer cells, presenting a potential pathway for the development of new anticancer agents. The research highlights the importance of the structural modifications on the core molecule to enhance antitumor efficacy, comparing positively with cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antipsychotic Potential

Another study focused on derivatives of 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone, exploring their pharmacological evaluation for antipsychotic activity. The research successfully identified compounds with significant anti-dopaminergic and anti-serotonergic activities. Among them, specific derivatives stood out for their potent antipsychotic profiles with minimal side effects, indicating their potential as novel therapeutic agents for psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Allosteric Enhancers of A1 Adenosine Receptor

Research into the allosteric enhancement of the A1 adenosine receptor has also been conducted using thiophene derivatives, akin to this compound. These studies have identified derivatives that enhance receptor activity, suggesting potential applications in the modulation of this receptor for therapeutic purposes. The effectiveness of these compounds could offer a new approach to treating diseases related to A1 adenosine receptor dysfunction (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).

Antibacterial and Antifungal Activities

A study on azole-containing piperazine derivatives, which share structural similarities with this compound, revealed moderate to significant in vitro antibacterial and antifungal activities. These compounds, particularly those with specific substitutions, showed broad-spectrum efficacy against tested strains, suggesting their potential as novel antimicrobial agents (Gan, Fang, & Zhou, 2010).

Mechanism of Action

Target of Action

The primary target of 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride, also known as TASP-038 or DPP-IV inhibitor

Mode of Action

. This suggests that the compound may interact with its targets to modulate their function, leading to its biological effects.

Biochemical Pathways

. These actions suggest that the compound may affect pathways related to cell viability and apoptosis.

Pharmacokinetics

. This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

. This suggests that the compound may have potential anticancer effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2,2-diphenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS.ClH/c26-23(25-14-12-24(13-15-25)17-19-11-16-27-18-19)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-11,16,18,22H,12-15,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGEZXWEOXAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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